Pameton

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

99126-15-5 |

|---|---|

Molecular Formula |

C13H20N2O4S |

Molecular Weight |

300.38 g/mol |

IUPAC Name |

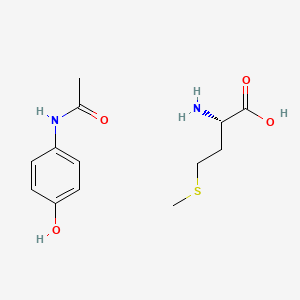

(2S)-2-amino-4-methylsulfanylbutanoic acid;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H9NO2.C5H11NO2S/c1-6(10)9-7-2-4-8(11)5-3-7;1-9-3-2-4(6)5(7)8/h2-5,11H,1H3,(H,9,10);4H,2-3,6H2,1H3,(H,7,8)/t;4-/m.0/s1 |

InChI Key |

JNJHMRCORHOFME-VWMHFEHESA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O.CSCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |

Synonyms |

Pameton |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pameton in Hepatotoxicity

Executive Summary: Pameton is a combination pharmaceutical product containing paracetamol (acetaminophen) and DL-methionine.[1][2] The component responsible for hepatotoxicity, particularly in overdose situations, is paracetamol. Methionine is included in the formulation as a hepatoprotective agent, acting as a precursor to glutathione (GSH) to mitigate the toxic effects of paracetamol metabolism.[1][3] Therefore, the mechanism of hepatotoxicity associated with this compound is fundamentally the mechanism of paracetamol-induced liver injury. This guide delineates the intricate molecular pathways, experimental models, and quantitative data related to the hepatotoxic effects of paracetamol.

Molecular Mechanism of Paracetamol-Induced Hepatotoxicity

Paracetamol is a widely used analgesic and antipyretic that is safe at therapeutic doses but can cause severe, dose-dependent hepatotoxicity in overdose.[4][5] The liver damage is not caused by paracetamol itself but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][6]

Metabolic Pathways

At therapeutic concentrations, paracetamol is primarily metabolized in the liver via two major, non-toxic pathways:[6][7]

-

Glucuronidation (~50-70%): Conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs).[7]

-

Sulfation (~25-35%): Conjugation with sulfate, facilitated by sulfotransferases (SULTs).[7]

A small fraction of the paracetamol dose (5-15%) is oxidized by the cytochrome P450 enzyme system, primarily the CYP2E1 isoform, to form the highly reactive and toxic metabolite, NAPQI.[5][7]

The Role of Glutathione (GSH)

Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[8][9] This reaction forms a non-toxic conjugate that is subsequently excreted in the urine.[10]

Pathogenesis of Toxicity in Overdose

In an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of paracetamol down the cytochrome P450 pathway.[11] This leads to the rapid and massive production of NAPQI.[10] The extensive formation of NAPQI quickly depletes the liver's stores of GSH.[11] Once GSH levels fall below a critical threshold (approximately 70% depletion), NAPQI is no longer efficiently detoxified.[11]

The unbound NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, forming protein adducts.[8][12] This process, known as arylation, is a key initiating event in hepatocyte injury and leads to:

-

Mitochondrial Oxidative Stress & Dysfunction: The formation of protein adducts within the mitochondria impairs their function, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[12]

-

ATP Depletion: Mitochondrial damage disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a severe depletion of ATP.[12]

-

Necrotic Cell Death: The culmination of mitochondrial dysfunction, oxidative stress, and ATP depletion leads to the opening of the mitochondrial permeability transition (MPT) pore, swelling of the cell, loss of membrane integrity, and ultimately, necrotic cell death.[12] This manifests as centrilobular necrosis, a hallmark of paracetamol-induced liver injury.[9][13]

The role of methionine in this compound is to serve as a precursor for the synthesis of cysteine, a rate-limiting amino acid for GSH regeneration, thereby replenishing hepatic GSH stores to detoxify NAPQI.[3]

Quantitative Data in Paracetamol Hepatotoxicity

The following tables summarize key quantitative parameters associated with paracetamol toxicity.

Table 1: Toxic Doses of Paracetamol

| Population | Acute Toxic Dose (Single Ingestion) | Chronic Toxic Dose |

| Adults | > 10 grams or > 200 mg/kg (whichever is lower)[11] | > 4-6 grams/day over several days[11] |

| Children | > 200 mg/kg[11][14] | Chronic toxicity is a major cause of liver injury[11] |

Table 2: Clinical Markers in Paracetamol Overdose

| Marker | Typical Finding in Hepatotoxicity |

| Serum Alanine Aminotransferase (ALT) | Significant elevation; can increase from a mean of ~48 IU/L to >200 IU/L.[15][16] |

| Serum Aspartate Aminotransferase (AST) | Significant elevation, often in parallel with ALT.[15] |

| Serum Bilirubin | May decrease initially but increases with severe liver damage.[16] |

| Prothrombin Time (PT) / INR | Prolonged INR indicates impaired hepatic synthesis of clotting factors and severe liver injury.[16] |

Experimental Protocols for Studying Hepatotoxicity

Detailed methodologies are crucial for reproducing and interpreting data in drug-induced liver injury studies.

In Vivo Mouse Model of Paracetamol-Induced Liver Injury

This is a widely used model to investigate the mechanisms of hepatotoxicity and evaluate potential therapeutic agents.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Fasting: Mice are fasted overnight (12-15 hours) prior to paracetamol administration to deplete glycogen stores and sensitize them to toxicity, which can mimic risk factors in humans.

-

Drug Administration: Paracetamol is dissolved in warm saline (vehicle) and administered via intraperitoneal (i.p.) injection at a hepatotoxic dose (e.g., 300-500 mg/kg). Control animals receive an equivalent volume of the vehicle.

-

Sample Collection: At specified time points post-injection (e.g., 4, 8, 12, 24 hours), animals are euthanized.

-

Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum is used for the analysis of liver enzymes (ALT, AST).

-

Tissue Collection: The liver is excised. A portion is fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining). The remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (e.g., GSH levels, protein adduct measurement, Western blotting).

-

-

Endpoint Analysis:

-

Biochemical Analysis: Serum ALT and AST levels are measured using standard enzymatic assay kits.

-

Histopathology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess the extent and location of necrosis.

-

GSH Assay: Hepatic glutathione levels are measured using commercially available kits, often based on the DTNB (Ellman's reagent) reaction.

-

In Vitro Primary Hepatocyte Viability Assay

This assay assesses the direct cytotoxic effect of a compound on liver cells.

-

Cell Culture: Primary hepatocytes are isolated from mice or rats via collagenase perfusion or obtained from commercial sources. They are plated on collagen-coated plates in appropriate culture media.

-

Compound Treatment: After allowing the cells to attach (typically 4-6 hours), the culture medium is replaced with a medium containing various concentrations of paracetamol (e.g., 0, 1, 5, 10, 20 mM).

-

Incubation: Cells are incubated with the compound for a defined period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

After a 2-4 hour incubation, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis: Absorbance values are converted to percentage viability relative to the vehicle-treated control cells. An IC₅₀ (half-maximal inhibitory concentration) value can be calculated.

Visualizations: Pathways and Workflows

Signaling Pathway of Paracetamol Metabolism and Toxicity

Caption: Metabolic activation of paracetamol leading to hepatotoxicity.

Experimental Workflow for In Vivo Hepatotoxicity Study

Caption: Workflow for an in vivo study of paracetamol hepatotoxicity.

References

- 1. dtb.bmj.com [dtb.bmj.com]

- 2. hansard.parliament.uk [hansard.parliament.uk]

- 3. Antidotes for Poisoning by Paracetamol [inchem.org]

- 4. Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paracetamol - Wikipedia [en.wikipedia.org]

- 8. gpnotebook.com [gpnotebook.com]

- 9. gpnotebook.com [gpnotebook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Paracetamol (acetaminophen) poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paracetamol induced hepatotoxicity: Significance and symbolism [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

The Discovery and Protective Mechanism of the Paracetamol-Methionine Combination: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) is a widely utilized analgesic and antipyretic agent. However, its overdose can lead to severe, and sometimes fatal, hepatotoxicity. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (GSH) stores and subsequently damages hepatocytes. The inclusion of methionine in paracetamol formulations was a strategic development aimed at mitigating this risk. Methionine serves as a precursor to cysteine, a critical amino acid for the synthesis of glutathione, thereby replenishing the depleted stores and protecting the liver. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of the paracetamol-methionine combination. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the critical biochemical pathways and experimental workflows.

Introduction: The Challenge of Paracetamol Hepatotoxicity

Paracetamol is a generally safe and effective medication at therapeutic doses. The primary route of metabolism involves glucuronidation and sulfation, leading to non-toxic conjugates that are excreted in the urine.[1][2] However, a small fraction of paracetamol is metabolized by the cytochrome P450 enzyme system, predominantly CYP2E1, CYP1A2, and CYP3A4, to the highly reactive and toxic metabolite, NAPQI.[2] Under normal conditions, NAPQI is detoxified by conjugation with hepatic glutathione.[1] In the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased production of NAPQI. This overwhelms the liver's capacity to synthesize glutathione, resulting in the depletion of GSH stores.[2] Unbound NAPQI then covalently binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis.

The recognition of this mechanism spurred the search for antidotes that could either inhibit the formation of NAPQI or replenish glutathione stores. N-acetylcysteine (NAC) is the standard antidote for paracetamol poisoning, but the co-formulation of paracetamol with a protective agent like methionine was explored as a prophylactic measure to enhance the safety of the analgesic.[3]

The Role of Methionine in Mitigating Paracetamol Toxicity

The rationale for combining methionine with paracetamol is based on its crucial role in the synthesis of glutathione. Methionine is an essential amino acid that is converted to S-adenosylmethionine (SAM), which then donates a methyl group to form S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine. Through the transsulfuration pathway, homocysteine is converted to cystathionine and then to cysteine. Cysteine is the rate-limiting amino acid in the synthesis of glutathione. By providing a source of cysteine, methionine helps to replenish hepatic glutathione stores that are depleted during paracetamol overdose, thereby facilitating the detoxification of NAPQI and protecting the liver from damage.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the paracetamol-methionine combination.

Table 1: Pharmacokinetic Parameters of Paracetamol and Methionine

| Parameter | Paracetamol (1500 mg) | Paracetamol (1500 mg) + Methionine (300 mg) | Methionine (from combination tablet) | Reference |

| Cmax | Not significantly different | Not significantly different | 3-4 times higher than after paracetamol alone | [4] |

| Tmax | ~10 to 60 minutes | Not significantly different | 30 minutes | [4] |

| AUC | Not significantly different | Not significantly different | Data not available | [4] |

| Half-life (t½) | ~1 to 3 hours | Not significantly different | Data not available | |

| Oral Bioavailability | ~70% to 90% | Not significantly different | Rapidly absorbed | [1][5] |

Data from a randomized cross-over study in 10 human volunteers. Cmax and Tmax for methionine are in comparison to endogenous levels after paracetamol administration alone.

Table 2: Preclinical Toxicity Data of Paracetamol with and without Methionine in Mice

| Parameter | Paracetamol Alone | Paracetamol + L-Methionine (5:1 ratio) | % Reduction in Toxicity | Reference |

| LD50 (non-fasted) | ~350-500 mg/kg | Significantly increased | ~50% | [4] |

| LD50 (fasted) | Lower than non-fasted | Significantly increased | ~50% | [4] |

| LD50 (phenobarbital-pretreated) | Lower than non-fasted | Significantly increased | ~50% | [4] |

Table 3: Effect of Paracetamol and Methionine on Hepatic Markers in Rodents

| Treatment Group | ALT (Alanine Aminotransferase) | AST (Aspartate Aminotransferase) | Hepatic Glutathione Levels | Reference |

| Control | Normal | Normal | Normal | [6][7] |

| Paracetamol Overdose | Significantly increased | Significantly increased | Significantly depleted | [6][7] |

| Paracetamol + Methionine/SAMe | Significantly lower than paracetamol alone | Significantly lower than paracetamol alone | Significantly higher than paracetamol alone | [6] |

ALT and AST are key serum markers of liver damage. SAMe (S-adenosyl-L-methionine) is a metabolite of methionine.

Table 4: Analgesic Efficacy of Paracetamol with and without Methionine in Rats

| Parameter | Paracetamol | Paracetamol + L-Methionine (5:1 ratio) | Reference |

| ED50 (Randall-Selitto test) | 94.6 mg/kg | 94.1 mg/kg | [4] |

ED50 is the dose that produces a therapeutic effect in 50% of the population. The Randall-Selitto test measures the pain response threshold.

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Paracetamol-Induced Hepatotoxicity and Methionine's Protective Effect

The following diagram illustrates the metabolic pathways of paracetamol, the formation of the toxic metabolite NAPQI, the role of glutathione in detoxification, and the mechanism by which methionine provides protection.

Experimental Workflow for Evaluating Paracetamol-Methionine Combination

This diagram outlines a typical experimental workflow for the preclinical evaluation of the hepatoprotective effects of a paracetamol-methionine combination.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the paracetamol-methionine combination.

Determination of Hepatic Glutathione (GSH) Levels

Principle: This spectrophotometric assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. For total glutathione, oxidized glutathione (GSSG) is first reduced to GSH by glutathione reductase.[8]

Materials:

-

Phosphate-EDTA buffer (100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

-

5% Sulfosalicylic acid (SSA)

-

DTNB solution (in phosphate-EDTA buffer)

-

Glutathione reductase solution (in phosphate-EDTA buffer)

-

NADPH solution (in phosphate-EDTA buffer)

-

GSH standards

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Excise and weigh liver tissue.

-

Homogenize the tissue in 5-10 volumes of ice-cold phosphate-EDTA buffer.

-

Add an equal volume of 5% SSA to the homogenate, vortex, and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.[8]

-

-

Assay:

-

Prepare a reaction mixture containing phosphate-EDTA buffer, DTNB, and glutathione reductase.

-

Add standards and samples to a 96-well plate.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the change in absorbance at 412 nm over 5-10 minutes.[8]

-

-

Calculation:

-

Calculate the rate of TNB formation (ΔA/min).

-

Generate a standard curve by plotting the ΔA/min of the GSH standards against their concentrations.

-

Determine the total glutathione concentration in the samples from the standard curve.[8]

-

Measurement of Serum Aminotransferases (ALT and AST)

Principle: The activity of ALT and AST is measured using commercially available kinetic assay kits. The rate of NADH consumption in a coupled enzymatic reaction is proportional to the aminotransferase activity and is measured by the decrease in absorbance at 340 nm.

Materials:

-

Commercial ALT and AST assay kits

-

Serum samples

-

Spectrophotometer or automated clinical chemistry analyzer

Procedure:

-

Sample Preparation:

-

Collect blood from animals via cardiac puncture or other appropriate methods.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

Assay:

-

Follow the instructions provided with the commercial assay kit.

-

Typically, this involves mixing the serum sample with the reaction buffer and substrate solution.

-

Incubate at the specified temperature (usually 37°C).

-

Measure the change in absorbance at 340 nm over a set period.

-

-

Calculation:

-

Calculate the enzyme activity in units per liter (U/L) based on the rate of change in absorbance and the molar extinction coefficient of NADH.

-

Liver Histopathology

Principle: Histopathological examination of liver tissue allows for the microscopic assessment of cellular damage, such as necrosis, inflammation, and steatosis. Hematoxylin and eosin (H&E) staining is a standard method used to visualize tissue morphology.

Materials:

-

10% neutral buffered formalin

-

Ethanol (graded series)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Harris' hematoxylin

-

Eosin solution

-

Light microscope

Procedure:

-

Tissue Fixation and Processing:

-

Sectioning and Staining:

-

Microscopic Examination:

Quantification of Paracetamol and its Metabolites by HPLC

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is used to separate and quantify paracetamol and its metabolites in biological fluids like plasma or urine.

Materials:

-

HPLC system with UV or MS detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., water:methanol or water:acetonitrile with a modifier like formic or acetic acid)

-

Paracetamol and metabolite standards

-

Internal standard (e.g., 3-acetamidophenol)

-

Plasma or urine samples

Procedure:

-

Sample Preparation (for plasma):

-

Chromatography:

-

Inject the sample onto the HPLC system.

-

Elute the compounds with the mobile phase under isocratic or gradient conditions.

-

Detect the compounds at a specific wavelength (e.g., 245 nm) or by their mass-to-charge ratio.[13]

-

-

Quantification:

Conclusion

The discovery and development of the paracetamol-methionine combination represent a significant step in enhancing the safety profile of a widely used analgesic. The underlying principle of this combination is the replenishment of hepatic glutathione stores, which are critical for the detoxification of the toxic paracetamol metabolite, NAPQI. This technical guide has provided a comprehensive overview of the mechanism of action, supported by quantitative data from preclinical and clinical studies. The detailed experimental protocols and workflow diagrams offer a valuable resource for researchers and drug development professionals working in the fields of toxicology, pharmacology, and pharmaceutical sciences. Further research may focus on optimizing the ratio of paracetamol to methionine and exploring other protective agents that can be co-formulated to minimize the risk of drug-induced liver injury.

References

- 1. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paracetamol – Pharmacokinetics [sepia2.unil.ch]

- 3. emj.bmj.com [emj.bmj.com]

- 4. Methionine in paracetamol tablets, a tool to reduce paracetamol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of different doses of S-adenosyl-L-methionine on paracetamol hepatotoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. ijbcp.com [ijbcp.com]

- 10. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Development of an HPLC-MS/MS method for the selective determination of paracetamol metabolites in mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pameton and its Role in Glutathione Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biochemical interactions between Pameton, a combination drug containing paracetamol and methionine, and the endogenous antioxidant glutathione. Paracetamol (acetaminophen) is a widely used analgesic and antipyretic agent, which, particularly in cases of overdose, can lead to severe hepatotoxicity through the depletion of hepatic glutathione stores. The inclusion of methionine in the this compound formulation is a strategic approach to mitigate this toxicity. Methionine serves as a crucial precursor for the de novo synthesis of glutathione, thereby replenishing the levels of this critical antioxidant and protecting hepatocytes from damage induced by the toxic metabolite of paracetamol, N-acetyl-p-benzoquinoneimine (NAPQI). This document will explore the metabolic pathways of paracetamol, the mechanism of NAPQI-induced hepatotoxicity, the role of methionine in the transsulfuration pathway leading to glutathione synthesis, and the scientific evidence supporting the protective effects of this combination.

Introduction: The Paracetamol Overdose Challenge

Paracetamol is a safe and effective drug at therapeutic doses. However, its overdose is a major cause of acute liver failure worldwide[1]. The hepatotoxicity of paracetamol is not caused by the parent compound itself but by its highly reactive metabolite, N-acetyl-p-benzoquinoneimine (NAPQI)[2][3]. Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a tripeptide (γ-glutamyl-cysteinyl-glycine) that is the most abundant non-protein thiol in mammalian cells and a key player in cellular defense against oxidative stress[1][4].

In the event of a paracetamol overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased proportion of the drug being metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) to form NAPQI[1][5]. This surge in NAPQI production rapidly depletes the hepatic stores of glutathione[2][3]. Once glutathione is depleted by more than 70%, NAPQI begins to bind covalently to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and liver failure[6].

The Biochemical Rationale for this compound

This compound was a pharmaceutical preparation that combined paracetamol with DL-methionine[2]. The rationale behind this formulation is to provide a precursor for glutathione synthesis to counteract the depletion caused by paracetamol overdose[2][3]. Methionine is an essential amino acid that, through the transsulfuration pathway, provides the cysteine necessary for glutathione synthesis[7][8]. By co-administering methionine with paracetamol, the aim is to bolster the liver's capacity to synthesize glutathione, thereby maintaining its ability to detoxify NAPQI and prevent liver injury.

Paracetamol Metabolism and NAPQI Formation

The metabolic fate of paracetamol is primarily in the liver and involves three main pathways[1][5][9]:

-

Glucuronidation: Conjugation with glucuronic acid, accounting for 50-70% of metabolism.

-

Sulfation: Conjugation with sulfate, accounting for 25-35% of metabolism.

-

Oxidation: Metabolism by cytochrome P450 enzymes to form NAPQI, accounting for 5-15% of metabolism.

The Role of Methionine in Glutathione Synthesis

Glutathione is synthesized intracellularly in a two-step, ATP-dependent process catalyzed by two enzymes:

-

Glutamate-cysteine ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

-

Glutathione synthetase (GS): This enzyme adds glycine to γ-glutamylcysteine to form glutathione.

The availability of cysteine is the rate-limiting factor in glutathione synthesis. Methionine, through the transsulfuration pathway, serves as the primary dietary source of cysteine.

Quantitative Data on the Effects of Paracetamol and Methionine on Hepatic Glutathione

Several animal studies have investigated the protective effects of methionine against paracetamol-induced hepatotoxicity by measuring hepatic glutathione levels. The following tables summarize key findings from these studies.

Table 1: Effect of Paracetamol and Methionine on Hepatic Glutathione Levels in Mice

| Treatment Group | Dose (mg/kg) | Time Post-Dosing (hr) | Hepatic Glutathione (% of Control) | Reference |

| Control | - | - | 100 | [10] |

| Paracetamol (P) | 400 | 1 | ~40 | [10] |

| Paracetamol + N-acetyl-DL-methionine (NAM) | 400 (P) + equimolar (NAM) | 1 | ~70 | [10] |

| Paracetamol (P) | 400 | 16 | ~80 | [10] |

| Paracetamol + N-acetyl-DL-methionine (NAM) | 400 (P) + equimolar (NAM) | 16 | >120 | [10] |

Data are estimated from graphical representations in the cited literature and presented as approximate percentages for comparative purposes.

Table 2: Effect of an Amino Acid Mixture (including Methionine) on Paracetamol-Induced Hepatic Glutathione Depletion in Mice

| Treatment Group | Dose (mmol/kg) | Hepatic Glutathione (nmol/mg protein) | % Protection against Depletion | Reference |

| Saline | - | 85.3 ± 5.2 | - | [11] |

| Paracetamol (APAP) | 2 | 30.1 ± 3.8 | 0 | [11] |

| APAP + DDM-GSH* (0.4) | 2 (APAP) + 0.4 (DDM-GSH) | 45.2 ± 4.1 | 27.3 | [11] |

| APAP + DDM-GSH* (0.8) | 2 (APAP) + 0.8 (DDM-GSH) | 60.7 ± 5.5 | 55.4 | [11] |

| APAP + DDM-GSH* (1.6) | 2 (APAP) + 1.6 (DDM-GSH) | 78.9 ± 6.3 | 88.4 | [11] |

*DDM-GSH is a mixture of L-cysteine, L-methionine, and L-serine in a 2:1:1 weight ratio.

Experimental Protocols

This section provides an overview of standard methodologies used to assess the effects of compounds like this compound on glutathione synthesis.

Measurement of Hepatic Glutathione Levels

A common and reliable method for determining glutathione concentrations in tissue homogenates is the DTNB-GSH recycling assay.

Principle: This assay is based on the reaction of glutathione with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and glutathione disulfide (GSSG). The GSSG is then reduced back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.

Protocol Overview:

-

Tissue Homogenization: Liver tissue is homogenized in a cold buffer, often containing a protein precipitant like sulfosalicylic acid (SSA) to prevent GSH oxidation and remove proteins[12][13].

-

Sample Preparation: The homogenate is centrifuged, and the supernatant is collected for analysis.

-

Assay Reaction: The supernatant is mixed with a reaction buffer containing DTNB, glutathione reductase, and NADPH in a microplate.

-

Spectrophotometric Measurement: The absorbance is measured kinetically at 412 nm.

-

Quantification: The glutathione concentration is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

Glutamate-Cysteine Ligase (GCL) Activity Assay

As the rate-limiting enzyme in glutathione synthesis, measuring GCL activity provides direct insight into the capacity of the liver to produce new glutathione.

Principle: GCL activity is determined by measuring the rate of γ-glutamylcysteine formation from its substrates, glutamate and cysteine, in the presence of ATP. The product, γ-glutamylcysteine, can be quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Protocol Overview:

-

Tissue Lysate Preparation: Liver tissue is homogenized in a buffer that preserves enzyme activity, and the protein concentration is determined.

-

Enzyme Reaction: A known amount of protein lysate is incubated at 37°C with an assay buffer containing L-glutamate, L-cysteine, and ATP.

-

Reaction Termination: The reaction is stopped at specific time points, usually by adding an acid.

-

Product Quantification: The amount of γ-glutamylcysteine produced is measured by HPLC.

-

Activity Calculation: GCL activity is expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).

Conclusion

The combination of paracetamol and methionine in this compound represents a rational approach to mitigate the risk of paracetamol-induced hepatotoxicity. The underlying mechanism is the provision of methionine as a precursor for the synthesis of glutathione, which is critical for detoxifying the harmful metabolite NAPQI. Quantitative data from animal studies support the efficacy of this combination in maintaining or restoring hepatic glutathione levels in the face of a paracetamol challenge. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacodynamics of such combination therapies and their impact on the intricate balance of cellular redox systems. While this compound itself is no longer widely available, the principle of co-administering a glutathione precursor with paracetamol remains a subject of scientific and clinical interest.

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. jscholaronline.org [jscholaronline.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Efficacy of paracetamol-esterified methionine versus cysteine or methionine on paracetamol-induced hepatic GSH depletion and plasma ALAT level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urmc.rochester.edu [urmc.rochester.edu]

Early Studies on Paracetamol-Methionine Formulations: A Technical Guide

Introduction

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. However, its overdose can lead to severe hepatotoxicity due to the depletion of hepatic glutathione (GSH) and the subsequent accumulation of the toxic metabolite, N-acetyl-p-benzoquinoneimine (NAPQI). Early research identified the potential of sulfur-containing compounds to mitigate this toxicity. This technical guide provides an in-depth overview of the foundational studies on the co-formulation of paracetamol with methionine, an essential amino acid and precursor to glutathione. This document is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Paracetamol Hepatotoxicity and the Protective Role of Methionine

Paracetamol is primarily metabolized in the liver via glucuronidation and sulfation. A small fraction is oxidized by the cytochrome P450 enzyme system to form the highly reactive NAPQI.[1] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[1] In cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. This depletes hepatic glutathione stores.[1] Once glutathione is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1]

Methionine serves as a precursor for the synthesis of cysteine, a rate-limiting amino acid for glutathione production.[2] By providing a substrate for glutathione synthesis, methionine helps to replenish hepatic glutathione levels, thereby enhancing the detoxification of NAPQI and protecting the liver from damage.[2][3][4] Studies have shown that the protective effect of methionine is primarily due to its role in facilitating glutathione synthesis.[3][4]

References

- 1. Why not add methionine to paracetamol tablets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of methionine for acute paracetamol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral methionine in the treatment of severe paracetamol (Acetaminophen) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine in paracetamol tablets, a tool to reduce paracetamol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytoprotective Effects of Pameton

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pameton, a combination pharmaceutical agent comprising paracetamol (acetaminophen) and methionine, offers a significant cytoprotective advantage over standalone paracetamol formulations. The inclusion of methionine is a strategic intervention designed to mitigate the well-documented hepatotoxicity associated with paracetamol overdose. This technical guide delineates the core mechanisms of this compound's cytoprotective action, presents quantitative data from relevant studies, details experimental protocols for assessing these effects, and provides visual representations of the key signaling pathways and experimental workflows. The primary cytoprotective mechanism hinges on methionine's role as a precursor for glutathione (GSH), a critical endogenous antioxidant that is depleted during paracetamol-induced toxicity. By facilitating the replenishment of hepatic GSH stores, methionine effectively neutralizes the reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI), thereby preventing cellular damage, necrosis, and apoptosis.

Core Cytoprotective Mechanism of this compound

The cytoprotective effect of this compound is fundamentally linked to the biochemical interplay between paracetamol metabolism and the availability of glutathione.

Paracetamol Metabolism and Toxicity:

Under therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine. A minor fraction is oxidized by the cytochrome P450 enzyme system (specifically CYP2E1) to form the highly reactive and cytotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Role of Glutathione (GSH):

NAPQI is efficiently detoxified by conjugation with hepatic glutathione (GSH), a tripeptide antioxidant. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is further processed and excreted as mercapturic acid derivatives.

Mechanism of Overdose Toxicity:

In the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased proportion of paracetamol being shunted to the CYP450 pathway. This results in the excessive production of NAPQI. The rapid and extensive conjugation of NAPQI with GSH leads to the depletion of hepatic GSH stores. Once GSH levels fall below a critical threshold (typically below 30% of normal), NAPQI is free to bind to cellular macromolecules, particularly mitochondrial proteins. This covalent binding leads to mitochondrial dysfunction, oxidative stress, ATP depletion, and ultimately, centrilobular hepatic necrosis and cell death.[1][2][3]

Methionine's Protective Role:

Methionine, an essential amino acid, serves as a precursor for the synthesis of cysteine via the transsulfuration pathway. Cysteine is the rate-limiting amino acid for the synthesis of GSH. By providing an exogenous source of methionine, this compound ensures a sustained supply of cysteine, thereby promoting the replenishment of hepatic GSH levels. This enhanced GSH synthesis allows for the continued detoxification of NAPQI, thus preventing its accumulation and subsequent cellular damage. The primary mechanism of methionine's cytoprotective action is therefore the facilitation of GSH synthesis.[1][2]

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from studies investigating the protective effects of methionine and other glutathione precursors against paracetamol-induced toxicity. While specific data for the branded product "this compound" is limited in publicly available literature, the data for the combination of paracetamol and methionine or its derivatives provide a strong surrogate for its efficacy.

Table 1: Effect of Methionine and N-Acetylcysteine on Paracetamol-Induced Hepatotoxicity in Mice

| Treatment Group | Dose | Plasma ALT (U/L) | Mortality Rate (%) | Liver Necrosis | Reference |

| Paracetamol Only (Control) | 375 mg/kg i.p. | Significantly Elevated | High | Severe | [4] |

| Paracetamol + N-Acetylcysteine (NAC) | 1 g/kg (6.13 mmol/kg) i.p. at T0 | Significantly Lower than Control | Significantly Lower (p < 0.01) | Significantly Lower (p < 0.01) | [4] |

| Paracetamol + S-Adenosyl-L-Methionine (SAMe) | 1 g/kg (2.5 mmol/kg) i.p. at T0 | Significantly Lower than Control (and lower than NAC group, p < 0.01) | Significantly Lower (p < 0.01) | Significantly Lower (p < 0.01) | [4] |

T0 = immediately after paracetamol overdose

Table 2: Effect of Paracetamol on DNA Fragmentation in Normal Lymphocytes

| Paracetamol Concentration | Exposure Time | Percentage of Fragmented DNA | Reference |

| Control (Untreated) | 24 hrs | 21.14% | [5] |

| 125 µg/ml | 24 hrs | 44.76% | [5] |

| 250 µg/ml | 24 hrs | 51.94% | [5] |

| 500 µg/ml | 24 hrs | 47.13% | [5] |

| 500 µg/ml | 48 hrs | 69.32% | [5] |

| 500 µg/ml | 72 hrs | 72.81% | [5] |

This table illustrates the cytotoxic potential of paracetamol that methionine in this compound aims to counteract.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytoprotective effects. Below are outlines of key experimental protocols.

In Vivo Model of Paracetamol-Induced Hepatotoxicity

Objective: To evaluate the protective effect of a test compound (e.g., methionine) against paracetamol-induced liver injury in a rodent model.

Animal Model: Male C3H or Swiss Webster mice are commonly used.

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast animals overnight (approximately 12-16 hours) before paracetamol administration to deplete basal GSH levels, thereby sensitizing them to paracetamol toxicity.

-

Dosing:

-

Control Group: Administer the vehicle (e.g., saline or water).

-

Paracetamol Group: Administer a hepatotoxic dose of paracetamol (e.g., 250-400 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.

-

Treatment Group: Administer the test compound (e.g., methionine or S-adenosyl-L-methionine at a specified dose, such as 2.5 mmol/kg) at a defined time point relative to paracetamol administration (e.g., concurrently or shortly after).[4]

-

-

Sample Collection: At a predetermined time point (e.g., 4, 6, or 24 hours) post-paracetamol administration, euthanize the animals and collect blood and liver tissue.

-

Biochemical Analysis:

-

Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure the activity of these liver enzymes in plasma as markers of hepatocellular damage.

-

Hepatic Glutathione (GSH) Measurement: Homogenize a portion of the liver tissue and measure GSH levels using a spectrophotometric assay, such as the Ellman's reagent (DTNB) method.

-

-

Histopathological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of centrilobular necrosis.

In Vitro Cell Viability Assay

Objective: To assess the cytoprotective effect of a compound against paracetamol-induced cell death in a cultured cell line.

Cell Line: Hepatocyte-derived cell lines such as HepG2 or primary hepatocytes.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Control Group: Treat cells with cell culture medium only.

-

Paracetamol Group: Treat cells with various concentrations of paracetamol to determine the IC50 value.

-

Treatment Group: Pre-incubate cells with the test compound (methionine) for a specific duration, followed by co-incubation with paracetamol.

-

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To differentiate between apoptotic and necrotic cell death induced by paracetamol and to evaluate the anti-apoptotic effect of a test compound.

Procedure:

-

Cell Treatment: Treat cells in a 6-well plate as described in the cell viability assay.

-

Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis.

Visualizations: Signaling Pathways and Workflows

Paracetamol Metabolism and Methionine's Cytoprotective Pathway

References

- 1. Mechanism of the protective action of n-acetylcysteine and methionine against paracetamol toxicity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of paracetamol protective agents in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic paracetamol treatment in older persons induces dietary and metabolic modifications related to sulfur amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of different doses of S-adenosyl-L-methionine on paracetamol hepatotoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

A Technical Guide to the Prevention of Reactive Metabolite Formation: A Case Study of Paracetamol

Disclaimer: This technical guide uses Paracetamol (Acetaminophen) as a case study to explore the principles of preventing reactive metabolite formation. The term "Pameton" did not yield specific results in scientific literature searches and may be a proprietary name, a novel compound not yet in the public domain, or a typographical error. The mechanisms, data, and protocols presented here are based on the extensive research available for Paracetamol and are intended to provide a framework for understanding and investigating the role of any compound in mitigating the risks associated with reactive metabolites.

Introduction

The formation of reactive metabolites is a significant concern in drug development, often leading to idiosyncratic adverse drug reactions, including hepatotoxicity. These chemically reactive species can covalently bind to cellular macromolecules like proteins and nucleic acids, disrupting their function and initiating cellular stress pathways that can culminate in cell death. A thorough understanding of the bioactivation pathways of a drug candidate and the development of strategies to minimize the formation of reactive metabolites are therefore critical for ensuring drug safety.

This guide provides an in-depth technical overview of the mechanisms underlying reactive metabolite formation and its prevention, using the widely studied analgesic and antipyretic drug, Paracetamol, as a model compound.

Paracetamol Metabolism and the Formation of a Reactive Metabolite

At therapeutic doses, Paracetamol is primarily metabolized in the liver via two major pathways: glucuronidation and sulfation, which account for approximately 52-57% and 30-44% of its elimination, respectively.[1][2] These conjugation reactions produce stable, non-toxic metabolites that are readily excreted in the urine.[1][2][3]

However, a smaller fraction of Paracetamol (around 5-10%) is oxidized by the cytochrome P450 (CYP) enzyme system to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][4] The primary CYP isozymes involved in this bioactivation are CYP2E1 and CYP1A2, with a smaller contribution from CYP3A4.[1][2][5]

Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a tripeptide antioxidant, to form a stable, non-toxic Paracetamol-GSH conjugate.[1][2][6] This conjugate is further metabolized to cysteine and mercapturic acid conjugates before being excreted.[1][2][7]

Toxicity arises when the glucuronidation and sulfation pathways become saturated, typically during a Paracetamol overdose. This shunts a larger proportion of the drug down the CYP-mediated oxidation pathway, leading to the excessive production of NAPQI.[1][8] The rapid and extensive formation of NAPQI can deplete hepatic GSH stores.[6][9] Once GSH is depleted, NAPQI is free to bind covalently to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[8]

Strategies for Preventing Reactive Metabolite Formation and Toxicity

The prevention of Paracetamol-induced toxicity, and by extension, the toxicity of other drugs that form reactive metabolites, can be approached through several mechanisms:

-

Inhibition of Cytochrome P450 Enzymes: By selectively inhibiting the CYP isozymes responsible for bioactivation, the formation of the reactive metabolite can be reduced.

-

Enhancement of Detoxification Pathways: Increasing the availability of co-factors for conjugation reactions, such as GSH, can enhance the detoxification of the reactive metabolite.

Several compounds have been shown to inhibit the CYP-mediated bioactivation of Paracetamol, thereby reducing the formation of NAPQI and preventing subsequent hepatotoxicity. For example, in preclinical studies, co-administration of Paracetamol with a mixture of ketoconazole (a CYP3A inhibitor), isoniazid (a CYP2E1 inhibitor), and caffeine (a CYP1A2 inhibitor) was shown to prevent the development of Paracetamol-induced hepatotoxicity in rats.[10]

The cellular pool of glutathione is a critical determinant of susceptibility to Paracetamol toxicity.[11] When GSH levels are adequate, NAPQI is efficiently detoxified. However, when GSH stores are depleted, toxicity ensues. The administration of N-acetylcysteine (NAC), a precursor of cysteine which is a building block for glutathione, is the standard antidote for Paracetamol overdose.[6] NAC replenishes hepatic GSH stores, thereby enhancing the detoxification of NAPQI and preventing liver damage.[6]

Quantitative Data on Paracetamol Metabolism and Inhibition

The following tables summarize key quantitative data related to Paracetamol metabolism and the inhibition of its bioactivation.

| Metabolic Pathway | Percentage of Therapeutic Dose | Enzymes Involved | Metabolite |

| Glucuronidation | 52-57% | UDP-glucuronosyltransferases (UGTs) | Paracetamol-glucuronide |

| Sulfation | 30-44% | Sulfotransferases (SULTs) | Paracetamol-sulfate |

| Oxidation | 5-10% | CYP2E1, CYP1A2, CYP3A4 | N-acetyl-p-benzoquinone imine (NAPQI) |

| Detoxification of NAPQI | - | Glutathione S-transferases (GSTs) | Paracetamol-glutathione conjugate |

Table 1: Major Metabolic Pathways of Paracetamol at Therapeutic Doses.[1][2]

| Inhibitor | Target CYP Isozyme | Effect on NAPQI Formation | Reference |

| Disulfiram | CYP2E1 | Significant decrease | [4] |

| 4-Methylpyrazole | CYP2E1 | Significant decrease | [4] |

| Diethyl-dithiocarbamate | CYP2E1 | Significant decrease | [4] |

| Ketoconazole | CYP3A4 | No significant reduction | [4] |

| Cimetidine | Multiple CYPs | No reduction | [4] |

Table 2: Effect of Various Inhibitors on NAPQI Formation in Human Liver Microsomes.

Experimental Protocols

A comprehensive assessment of a compound's potential to form reactive metabolites and the efficacy of preventative strategies involves a combination of in vitro and in vivo assays.

1. Glutathione Trapping Assay in Human Liver Microsomes

-

Objective: To detect and identify the formation of reactive metabolites by trapping them with glutathione.

-

Methodology:

-

Incubate the test compound with human liver microsomes, an NADPH-generating system, and glutathione.

-

Following incubation, precipitate the proteins and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search for the predicted mass of the glutathione conjugate of the potential reactive metabolite.

-

-

Data Analysis: The presence of a peak corresponding to the mass of the GSH adduct provides evidence for the formation of a reactive metabolite.

2. Covalent Binding Assay with Radiolabeled Compounds

-

Objective: To quantify the extent of covalent binding of a reactive metabolite to microsomal proteins.

-

Methodology:

-

Synthesize a radiolabeled version (e.g., with 14C or 3H) of the test compound.

-

Incubate the radiolabeled compound with human liver microsomes and an NADPH-generating system.

-

After incubation, repeatedly wash the microsomal pellet with organic solvents to remove unbound compound.

-

Quantify the remaining radioactivity in the protein pellet using liquid scintillation counting.

-

-

Data Analysis: The amount of radioactivity is expressed as picomoles of compound covalently bound per milligram of microsomal protein.

1. Animal Model of Drug-Induced Liver Injury

-

Objective: To evaluate the hepatotoxic potential of a compound and the protective effect of a potential inhibitor in a living organism.

-

Methodology:

-

Administer a high dose of the test compound (e.g., Paracetamol) to a group of rodents (e.g., mice or rats).

-

In a separate group, co-administer the test compound with the potential inhibitor.

-

At various time points after administration, collect blood samples for the analysis of liver enzymes (e.g., alanine aminotransferase (ALT) and aspartate aminotransferase (AST)).

-

At the end of the study, sacrifice the animals and collect liver tissue for histopathological examination.

-

-

Data Analysis: A significant increase in serum ALT and AST levels and the presence of centrilobular necrosis in the liver are indicative of hepatotoxicity. A reduction in these markers in the co-administered group suggests a protective effect of the inhibitor.

Visualizations

Caption: Metabolic pathways of Paracetamol.

Caption: Workflow for assessing reactive metabolite formation.

Conclusion

The formation of reactive metabolites is a complex process that poses a significant challenge in drug development. A thorough understanding of a drug's metabolic profile, including the identification of potential bioactivation pathways, is essential for mitigating the risk of toxicity. The case of Paracetamol illustrates the critical interplay between metabolic activation and detoxification pathways in determining the ultimate safety of a drug. By employing a combination of in vitro and in vivo experimental approaches, researchers can identify potential liabilities early in the drug discovery process and develop strategies, such as the co-administration of enzyme inhibitors or the enhancement of detoxification pathways, to prevent the formation of reactive metabolites and ensure the development of safer medicines.

References

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. tga.gov.au [tga.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gpnotebook.com [gpnotebook.com]

- 7. Metabolism and excretion of a glutathione conjugate of acetaminophen in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of cytochrome-P450 inhibitors in the prevention of hepatotoxicity after paracetamol overdose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione synthetase-deficient lymphocytes and acetaminophen toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Safety Profile of Pameton: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary safety profile of Pameton, a combination product containing paracetamol (acetaminophen) and methionine. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound was developed as an analgesic with a built-in protective mechanism against paracetamol-induced hepatotoxicity. Paracetamol is a widely used over-the-counter analgesic and antipyretic.[1] While generally safe at therapeutic doses, paracetamol overdose is a leading cause of acute liver failure.[2][3] The rationale behind this compound was to include methionine, a precursor to glutathione, to mitigate the toxic effects of a paracetamol overdose.[4] However, concerns regarding the safety of methionine in certain populations led to the withdrawal of this compound from some markets.[5]

Pharmacokinetics of Paracetamol

The pharmacokinetic properties of paracetamol, the primary active component of this compound, are well-established.

Table 1: Pharmacokinetic Parameters of Paracetamol

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | 63-89% (oral) | [6] |

| Peak Plasma Concentration (Tmax) | 10-60 minutes (oral) | |

| Distribution | ||

| Volume of Distribution | ~0.9 L/kg | [7] |

| Protein Binding | Negligible at therapeutic doses (<20%) | [6][8] |

| Metabolism | ||

| Primary Pathways | Glucuronidation (~55%) and Sulfation (~35%) in the liver | [6][8] |

| Minor Pathway (toxic) | Oxidation by CYP2E1 to N-acetyl-p-benzoquinone imine (NAPQI) | [6][8] |

| Excretion | ||

| Elimination Half-life | 1-3 hours | [8] |

| Primary Route | Renal (urine), mainly as conjugates | [8] |

Mechanism of Action and Toxicity

The analgesic and antipyretic effects of paracetamol are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1][9][10] This inhibition reduces the synthesis of prostaglandins involved in pain and fever.

In cases of overdose, the primary metabolic pathways (glucuronidation and sulfation) become saturated. This leads to an increased metabolism of paracetamol by the cytochrome P450 system (specifically CYP2E1) to a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][6] Normally, NAPQI is detoxified by conjugation with glutathione (GSH). However, in an overdose situation, hepatic GSH stores are depleted, allowing NAPQI to accumulate and cause hepatocellular injury and necrosis.[7][11]

The inclusion of methionine in this compound was intended to replenish glutathione stores, thereby enhancing the detoxification of NAPQI and protecting the liver in the event of an overdose.[4]

Safety Profile

At therapeutic doses, paracetamol is generally well-tolerated.[12] The most common side effects are mild and infrequent.

Table 2: Reported Adverse Effects of Paracetamol at Therapeutic Doses

| System Organ Class | Adverse Effect | Frequency | Reference |

| Gastrointestinal | Nausea, Vomiting, Constipation | Common | [13] |

| Hepatobiliary | Increased hepatic transaminases | Rare (<0.1%) | [13] |

| Skin and Subcutaneous Tissue | Skin rashes, Hypersensitivity reactions | Occasional | |

| Blood and Lymphatic System | Haematological reactions | Rare |

The inclusion of methionine in this compound raised specific safety concerns that ultimately led to its withdrawal in some regions. Evidence suggested that methionine could be harmful during pregnancy and for individuals with a family history of heart disease.[5] Additionally, potential interactions between methionine and drugs used to treat depression, schizophrenia, and Parkinson's disease were identified.[5]

Experimental Protocols

Detailed experimental protocols for the safety and efficacy assessment of paracetamol have been established through numerous preclinical and clinical studies.

Standard preclinical toxicology studies for a compound like paracetamol would typically involve:

-

Acute Toxicity Studies: To determine the LD50 (median lethal dose) in various animal models (e.g., rodents) via different routes of administration.

-

Repeat-Dose Toxicity Studies: To evaluate the effects of sub-chronic and chronic administration on various organs and systems.

-

Genotoxicity Assays: To assess the potential for DNA damage and mutagenesis (e.g., Ames test, micronucleus test).

-

Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility, embryofetal development, and pre- and postnatal development.

Clinical trials for paracetamol have investigated its analgesic and antipyretic efficacy, as well as its safety profile in human subjects. A typical clinical trial design to assess the antipyretic effect of intravenous paracetamol is as follows:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial.[14]

-

Study Population: Hospitalized patients with a documented infection and fever.[14]

-

Intervention: Intravenous administration of paracetamol (e.g., 1g) or placebo.[14]

-

Primary Endpoint: Time to defervescence (reduction of fever).[14]

-

Safety Monitoring: Monitoring of vital signs, adverse events, and laboratory parameters (e.g., liver function tests).

Conclusion

This compound represents an attempt to enhance the safety profile of paracetamol by incorporating a protective agent, methionine. While the underlying principle is sound, the safety concerns associated with methionine itself have limited the clinical utility of this combination product. A thorough understanding of the well-documented safety profile of paracetamol, coupled with the specific risks associated with methionine, is crucial for any future development of similar combination analgesics. Further research into alternative hepatoprotective agents with a more favorable safety profile may be warranted.

References

- 1. news-medical.net [news-medical.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. dtb.bmj.com [dtb.bmj.com]

- 5. the-independent.com [the-independent.com]

- 6. Paracetamol - Wikipedia [en.wikipedia.org]

- 7. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paracetamol – Pharmacokinetics [sepia2.unil.ch]

- 9. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Fifty years of paracetamol (acetaminophen) poisoning: the development of risk assessment and treatment 1973-2023 with particular focus on contributions published from Edinburgh and Denver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Tolerability of paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Randomized, controlled, multicentre clinical trial of the antipyretic effect of intravenous paracetamol in patients admitted to hospital with infection - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Pameton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pameton is a combination pharmaceutical formulation containing paracetamol, a widely used analgesic and antipyretic, and methionine, an essential amino acid. While paracetamol is generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity mediated by oxidative stress. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, focusing on the synergistic interplay between its two components. The pro-oxidant effects of paracetamol are detailed, followed by a comprehensive analysis of the antioxidant mechanisms of methionine. This document summarizes key quantitative data from relevant studies, outlines detailed experimental protocols for assessing antioxidant parameters, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: The Dual Nature of this compound's Components

This compound's therapeutic action is derived from its two active ingredients: paracetamol (acetaminophen) and methionine.[1] Paracetamol exerts its analgesic and antipyretic effects primarily through the inhibition of prostaglandin synthesis in the central nervous system. However, its metabolism, particularly at high doses, can precipitate significant oxidative stress, forming the cornerstone of its toxicity profile.[2]

Methionine is an essential sulfur-containing amino acid that plays a critical role in various metabolic pathways.[3] In the context of this compound, its primary function is to mitigate the potential for paracetamol-induced liver damage by bolstering the body's endogenous antioxidant defenses.[1]

The Pro-oxidant Challenge: Paracetamol Metabolism and Oxidative Stress

At therapeutic concentrations, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine.[4] A minor fraction is oxidized by the cytochrome P450 enzyme system (predominantly CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][4]

Under normal conditions, NAPQI is rapidly detoxified by conjugation with the intracellular antioxidant glutathione (GSH), forming a harmless mercapturic acid conjugate.[4] However, in the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased production of NAPQI. This surge in NAPQI depletes hepatic GSH stores.[1]

The depletion of GSH has two major consequences:

-

Direct Cellular Damage: Unconjugated NAPQI can covalently bind to cellular macromolecules, particularly mitochondrial proteins, leading to mitochondrial dysfunction, ATP depletion, and ultimately, hepatocellular necrosis.

-

Oxidative Stress: The depletion of GSH compromises the cell's primary defense against reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative stress. This results in lipid peroxidation, protein oxidation, and DNA damage, further contributing to cellular injury.[2]

The Antioxidant Guardian: The Multifaceted Role of Methionine

The inclusion of methionine in this compound is a strategic approach to counteract the pro-oxidant effects of paracetamol. Methionine exerts its antioxidant and protective effects through several key mechanisms:

-

Glutathione Precursor: Methionine is a precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of glutathione.[5] By providing a substrate for GSH synthesis, methionine helps to replenish the hepatic GSH pool that is depleted by NAPQI, thereby enhancing the detoxification of the toxic metabolite and mitigating oxidative stress.[6]

-

Direct Radical Scavenging: Methionine residues within proteins can directly scavenge a variety of ROS. This reaction oxidizes methionine to methionine sulfoxide.

-

Catalytic Antioxidant Cycle: The oxidized methionine sulfoxide can be reduced back to methionine by the enzyme methionine sulfoxide reductase (Msr). This enzymatic recycling allows methionine to act as a catalytic antioxidant, continuously scavenging ROS.

Quantitative Data on Antioxidant Effects

The following tables summarize quantitative data from studies investigating the effects of paracetamol and the protective effects of methionine or other GSH precursors on key markers of oxidative stress.

Table 1: Effect of Paracetamol and Protective Agents on Hepatic Glutathione (GSH) Levels

| Treatment Group | Dosage | Time Point | Hepatic GSH Level (% of Control) | Reference |

| Paracetamol (P) | 400 mg/kg | 1 hr | Significantly depleted | [7] |

| Paracetamol + N-acetyl-DL-methionine (NAM) | 400 mg/kg P + equimolar NAM | 1 hr | Reduced depletion vs. P | [7] |

| Paracetamol + N-acetyl-DL-methionine (NAM) | 400 mg/kg P + equimolar NAM | 16 hr | Significantly above control | [7] |

Table 2: Effect of Paracetamol and S-adenosyl-L-methionine (SAMe) on Antioxidant Enzyme Activity

| Treatment Group | Time Point | Glutathione Peroxidase (GPx) Activity (% of Vehicle) | Superoxide Dismutase (SOD) Activity | Reference |

| Paracetamol (APAP) | 2 hr | Depressed | - | [8] |

| Paracetamol (APAP) | 4 hr | Depressed | - | [8] |

| SAMe + APAP | 4 hr | Partially restored vs. APAP | Significantly increased | [8] |

Table 3: Effect of an Amino Acid Mixture (including Methionine) on Paracetamol-Induced Lipid Peroxidation

| Treatment Group | Hepatic Malondialdehyde (MDA) Level | Reference |

| Paracetamol (APAP) | Increased | [9][10] |

| APAP + Amino Acid Mixture (DDM-GSH) | Significantly reduced vs. APAP | [9][10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the context of evaluating the antioxidant properties of this compound's components.

Determination of Hepatic Glutathione (GSH) Levels

Principle: The most common method is the enzymatic recycling assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase.

Procedure:

-

Tissue Homogenization: Liver tissue is homogenized in a cold buffer, often containing a protein precipitating agent like sulfosalicylic acid (SSA) to prevent GSH oxidation.[11]

-

Centrifugation: The homogenate is centrifuged to remove cellular debris.

-

Assay:

-

An aliquot of the supernatant is added to a reaction mixture containing phosphate buffer, DTNB, and NADPH.

-

The reaction is initiated by the addition of glutathione reductase.

-

The rate of formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product, is measured spectrophotometrically at 412 nm.[12]

-

The rate of TNB formation is proportional to the concentration of GSH in the sample.

-

-

Quantification: GSH concentration is determined by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.[13]

Measurement of Superoxide Dismutase (SOD) Activity

Principle: SOD activity is typically measured by its ability to inhibit the reduction of a chromogenic substrate by superoxide radicals.

Procedure:

-

Sample Preparation: Liver tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant containing the enzyme.[14]

-

Assay:

-

A reaction mixture is prepared containing a substrate that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule that changes color upon reduction by superoxide (e.g., nitroblue tetrazolium - NBT or WST-1).[14][15]

-

The sample supernatant is added to the reaction mixture.

-

The rate of color change is measured spectrophotometrically.

-

-

Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of color change in the presence of the sample compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of reduction by 50%.[16]

Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and can be measured by its reaction with thiobarbituric acid (TBA) to form a colored adduct.

Procedure:

-

Tissue Homogenization: Liver tissue is homogenized in a cold buffer.

-

Reaction:

-

An aliquot of the homogenate is mixed with a solution of TBA in an acidic medium.

-

The mixture is heated at a high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to occur.

-

-

Extraction: The resulting pink-colored MDA-TBA adduct is extracted with an organic solvent (e.g., n-butanol).

-

Measurement: The absorbance of the organic phase is measured spectrophotometrically at approximately 532 nm.

-

Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a standard such as 1,1,3,3-tetraethoxypropane.

Visualizing the Molecular Interactions: Signaling Pathways and Workflows

Paracetamol Metabolism and Hepatotoxicity Pathway

Caption: Paracetamol metabolism leading to hepatotoxicity in overdose.

Methionine's Protective Mechanism

Caption: Methionine's role in replenishing glutathione to counter paracetamol toxicity.

Experimental Workflow for Assessing Antioxidant Effects

Caption: General experimental workflow for evaluating antioxidant properties.

Conclusion

The antioxidant properties of this compound are fundamentally linked to the protective effects of methionine against the oxidative stress induced by paracetamol metabolism. By serving as a crucial precursor to glutathione, methionine effectively replenishes the primary intracellular antioxidant defense system, thereby neutralizing the toxic metabolite NAPQI and mitigating downstream cellular damage. This technical guide provides a foundational understanding of these mechanisms, supported by available quantitative data and established experimental protocols. Further research directly investigating the pharmacodynamics of the this compound combination product would be beneficial to fully elucidate the synergistic antioxidant effects in a clinical setting.

References

- 1. jscholaronline.org [jscholaronline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oral methionine in the treatment of severe paracetamol (Acetaminophen) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of paracetamol-esterified methionine versus cysteine or methionine on paracetamol-induced hepatic GSH depletion and plasma ALAT level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Protective Mechanisms for S-Adenosyl-L-methionine against Acetaminophen Hepatotoxicity: Improvement of Key Antioxidant Enzymatic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. EP0403668A1 - Method of measuring SOD activity - Google Patents [patents.google.com]

- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed HPLC-UV Method for the Quantification of Pameton in Human Plasma

Abstract